molecular formula C10H11IO2 B6228454 methyl 3-iodo-4,5-dimethylbenzoate CAS No. 1529736-58-0

methyl 3-iodo-4,5-dimethylbenzoate

Cat. No.: B6228454
CAS No.: 1529736-58-0
M. Wt: 290.10 g/mol
InChI Key: KRKBCIMQEUSIQA-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4,5-dimethylbenzoate is a substituted benzoate ester characterized by an iodine atom at the 3-position and methyl groups at the 4- and 5-positions of the aromatic ring. The iodine substituent imparts unique reactivity for cross-coupling reactions, while the methyl groups influence steric and electronic properties. This compound is typically synthesized via electrophilic iodination or transition-metal-catalyzed methods, with applications in medicinal chemistry and materials science. Its structural features make it a valuable intermediate for synthesizing complex molecules .

Properties

CAS No.

1529736-58-0

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 3-iodo-4,5-dimethylbenzoate

InChI

InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)5-9(11)7(6)2/h4-5H,1-3H3

InChI Key

KRKBCIMQEUSIQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)I)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodo-4,5-dimethylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4,5-dimethylbenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4,5-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-iodo-4,5-dimethylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-iodo-4,5-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous benzoate esters and iodinated aromatics to highlight differences in substituent effects, reactivity, and applications. Key examples include:

Substituent Effects on Electronic and Steric Properties

  • Methyl 3-iodo-4,5-dimethoxybenzoate : Replacing methyl groups with methoxy at the 4- and 5-positions increases electron density on the aromatic ring, activating the iodine for cross-coupling reactions (e.g., Suzuki couplings). The methoxy groups also reduce steric hindrance compared to methyl substituents .
  • Methyl 3-iodo-2-methoxy-5-methylbenzoate : A methoxy group at the 2-position directs iodine to the 3-position during synthesis. The electron-donating methoxy group enhances para/ortho reactivity, while the methyl group at the 5-position introduces steric constraints .
  • Methyl 5-chloro-3-iodo-2-methoxybenzoate : The electron-withdrawing chlorine at the 5-position deactivates the ring, reducing iodine’s reactivity in cross-couplings. This contrasts with the target compound’s methyl groups, which are weakly electron-donating .

Reactivity in Cross-Coupling Reactions

Pd/Cu-catalyzed reactions (e.g., Suzuki, Sonogashira) are highly sensitive to substituents:

  • Methoxy groups (as in 3-iodo-4,5-dimethoxybenzoate) improve yields in Suzuki couplings due to enhanced electron density at the iodine site .
  • Methyl groups (as in the target compound) provide moderate reactivity, balancing steric bulk and electronic activation. For example, Sonogashira couplings with terminal alkynes proceed efficiently but may require longer reaction times compared to methoxy-substituted analogs .

Data Tables

Table 1: Structural and Spectral Comparison of Selected Benzoate Esters

Compound Name Substituents Molecular Formula Key Spectral Data (NMR/MS) Reactivity in Suzuki Coupling
Methyl 3-iodo-4,5-dimethylbenzoate 3-I, 4-Me, 5-Me C₁₁H₁₃IO₂ ¹H NMR: δ 2.3–2.6 (m, Me), 3.9 (s, OMe); MS: m/z 304 (M+) Moderate
Methyl 3-iodo-4,5-dimethoxybenzoate 3-I, 4-OMe, 5-OMe C₁₁H₁₃IO₄ ¹H NMR: δ 3.8–3.9 (s, OMe); MS: m/z 336 (M+) High
Methyl 5-chloro-3-iodo-2-methoxybenzoate 3-I, 2-OMe, 5-Cl C₁₀H₁₀ClIO₃ ¹H NMR: δ 3.9 (s, OMe), 7.4 (s, Ar-H); MS: m/z 340 (M+) Low

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